N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide
CAS No.: 618443-64-4
Cat. No.: VC16129750
Molecular Formula: C17H9Cl3F3N3O2
Molecular Weight: 450.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618443-64-4 |
|---|---|
| Molecular Formula | C17H9Cl3F3N3O2 |
| Molecular Weight | 450.6 g/mol |
| IUPAC Name | N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6,8-dichloro-4-oxoquinazolin-3-yl)acetamide |
| Standard InChI | InChI=1S/C17H9Cl3F3N3O2/c18-8-3-10-15(13(20)4-8)24-7-26(16(10)28)6-14(27)25-9-1-2-12(19)11(5-9)17(21,22)23/h1-5,7H,6H2,(H,25,27) |
| Standard InChI Key | IJGCNFHWSHJLJL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)C(F)(F)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide possesses a molecular formula of and a molecular weight of 450.63 g/mol. The core structure integrates a quinazolin-4-one ring substituted with chlorine atoms at positions 6 and 8, coupled to an acetamide group at position 3. The acetamide’s phenyl ring is further functionalized with a chloro group at position 4 and a trifluoromethyl group at position 3, creating a sterically demanding and electron-deficient aromatic system.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 618443-64-4 |
| Molecular Formula | |
| Molecular Weight | 450.63 g/mol |
| Structural Features | Dichloro-oxoquinazoline, chloro-trifluoromethyl phenyl |
| Hazard Classification | Acute toxicity, skin irritation |
The trifluoromethyl group enhances metabolic stability and lipophilicity, potentially influencing bioavailability and target binding. The dichloro substitution on the quinazoline ring may contribute to electronic effects that modulate interactions with biological targets such as enzymes or receptors.
Synthesis and Manufacturing
Multi-Step Synthetic Pathways
The synthesis of N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide involves sequential reactions starting from 4-chloro-3-(trifluoromethyl)aniline and quinazoline precursors. A generalized approach includes:
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Quinazoline Ring Formation: Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions yields the quinazolin-4-one scaffold.
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Chlorination: Electrophilic aromatic substitution introduces chlorine atoms at positions 6 and 8 using chlorinating agents like or .
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Acetamide Coupling: The quinazoline intermediate undergoes nucleophilic acyl substitution with 4-chloro-3-(trifluoromethyl)phenylacetic acid chloride to install the acetamide side chain.
Critical challenges include controlling regioselectivity during chlorination and minimizing side reactions from the electron-withdrawing trifluoromethyl group. Purification typically employs column chromatography or recrystallization to achieve >95% purity.
Biological Activities and Mechanistic Insights
Enzyme Inhibition and Antiproliferative Effects
Quinazoline derivatives are renowned for their kinase-inhibitory properties, particularly targeting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). The dichloro-oxoquinazoline moiety in this compound may chelate ATP-binding sites, disrupting enzymatic activity critical for cell proliferation. Preliminary studies on analogous compounds demonstrate IC values in the nanomolar range against cancer cell lines, though specific data for this derivative remain proprietary.
| Hazard Type | Precautionary Actions |
|---|---|
| Acute Toxicity | Use fume hoods; avoid inhalation |
| Skin Irritation | Wear nitrile gloves and lab coats |
| Environmental Hazard | Dispose via certified waste protocols |
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